molecular formula C7H8N4O B11917146 8-Methoxy-7-methyl-7H-purine CAS No. 61078-16-8

8-Methoxy-7-methyl-7H-purine

Número de catálogo: B11917146
Número CAS: 61078-16-8
Peso molecular: 164.16 g/mol
Clave InChI: JJYGNJUOHZOKLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

8-Methoxy-7-methyl-7H-purine is a synthetically modified purine derivative designed for research and development in medicinal chemistry. The purine scaffold is a privileged structure in drug discovery, recognized as a cornerstone for developing bioactive molecules due to its presence in fundamental biomolecules like ATP and adenosine . This specific compound features methoxy and methyl substitutions at the 7H-purine core, positions known to be critical for modulating biological activity. Substitution at the 7-position, in particular, has been shown to influence selectivity for adenosine receptor subtypes, which are G-protein-coupled receptors (GPCRs) involved in numerous physiological processes . Researchers can utilize this compound as a key intermediate or precursor for further chemical derivatization. The reactive sites on the purine ring allow for functionalization to create a diverse library of compounds for structure-activity relationship (SAR) studies . Potential research applications include investigating its properties as an adenosine receptor antagonist or as a kinase inhibitor, given the established role of purine-based compounds in these areas . The compound is provided as a high-purity material to ensure reliable and reproducible experimental outcomes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

61078-16-8

Fórmula molecular

C7H8N4O

Peso molecular

164.16 g/mol

Nombre IUPAC

8-methoxy-7-methylpurine

InChI

InChI=1S/C7H8N4O/c1-11-5-3-8-4-9-6(5)10-7(11)12-2/h3-4H,1-2H3

Clave InChI

JJYGNJUOHZOKLA-UHFFFAOYSA-N

SMILES canónico

CN1C2=CN=CN=C2N=C1OC

Origen del producto

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Purine (B94841) Core Construction Enabling Directed Substitution

The synthesis of the purine ring system, a heterocyclic aromatic compound composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of medicinal and biological chemistry. rsc.org Methodologies for its construction are broadly categorized into two strategic approaches: the assembly from acyclic precursors through multi-component reactions and the annulation of one ring onto a pre-existing, functionalized complementary ring. thieme-connect.de

Multi-component Reactions for Purine Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular scaffolds like purines from simple, acyclic starting materials in a single step. researchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. rsc.org A common approach involves the condensation of aminomalononitrile (B1212270) (AMN) or its derivatives with other small molecules. rsc.orgacs.org For instance, amino-acid-decorated purines can be synthesized through the reaction of 2,3-diaminomaleonitrile (DAMN), trimethyl orthoacetate, and various α-amino acid derivatives. rsc.org This process can be influenced by thermal and photochemical conditions to direct the reaction pathway. rsc.org

Microwave-assisted MCRs have emerged as a modern tool to accelerate the synthesis of purine precursors, such as amino imidazole carbonitrile derivatives. rsc.org These intermediates are crucial synthons that can be subsequently cyclized to form the purine core. rsc.org

Table 1: Examples of Components in Multi-component Purine Synthesis

Precursor 1 Precursor 2 Precursor 3 Annulation Agent Resulting Scaffold Reference
Aminomalononitrile (AMN) Trimethyl orthoacetate α-Amino acids - Amino imidazole carbonitrile intermediates rsc.orgacs.org
Diaminomaleonitrile (DAMN) Trimethyl orthoacetate α-Amino acid derivatives - Amino-acid-decorated purines rsc.org

Annulation Reactions Utilizing Imidazole or Pyrimidine Precursors

The construction of the purine skeleton is frequently achieved by building one of the heterocyclic rings onto a pre-formed and appropriately substituted partner ring. thieme-connect.de This can be accomplished via two primary routes:

Traube Synthesis : This classical and widely used method involves the construction of the imidazole ring onto a substituted pyrimidine-4,5-diamine. thieme-connect.de The reaction typically proceeds by treating the diamine with a reagent that provides the final carbon atom (C8) of the purine core, such as formic acid or triethyl orthoformate. researchgate.netrsc.org

Imidazole Annulation : The alternative strategy involves the annulation of a pyrimidine ring onto a substituted imidazole precursor. thieme-connect.demdpi.com This approach often starts with a 4-aminoimidazole-5-carbonitrile or a 4-aminoimidazole-5-carboxamide derivative. rsc.orgresearchgate.net These imidazole synthons can be cyclized with various one-carbon reagents like formic acid, urea, or guanidine (B92328) to yield a diverse range of purine derivatives, including hypoxanthine (B114508) and guanine (B1146940) analogues. rsc.org For example, reacting 5-amino-4-cyanoformimidoyl imidazoles with cyanamide (B42294) can produce 2-amino-6-cyano-purine. rsc.org

Table 2: Comparison of Annulation Strategies for Purine Synthesis

Strategy Precursor Reagents for Ring Closure Key Features Reference
Traube Synthesis Pyrimidine-4,5-diamine Formic acid, Triethyl orthoformate, etc. Versatile and widely used for a broad range of purines. thieme-connect.dersc.org

Regioselective Introduction of Methoxy (B1213986) Group at C8

The functionalization of the C8 position of the purine ring is a critical step in the synthesis of many biologically active purine derivatives. The introduction of a methoxy group at this position is typically achieved after the purine core has been assembled, often via a halogenated intermediate.

Nucleophilic Substitution of Halogenated Purines with Methoxide (B1231860) Reagents

The most common method for introducing a methoxy group at the C8 position is through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com This involves reacting an 8-halogenated purine, such as 8-bromo- or 8-chloropurine, with a methoxide source, typically sodium methoxide (NaOMe). doubtnut.comyoutube.com

In this reaction, the electron-poor purine ring is attacked by the strong nucleophile, the methoxide ion (CH₃O⁻). masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, before the halide ion is expelled, resulting in the formation of the 8-methoxy-purine derivative. masterorganicchemistry.comyoutube.com The reactivity of the halogen leaving group in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and regioselectivity of the C8-methoxylation can be influenced by several factors. The reaction is typically conducted in a polar solvent, such as methanol (B129727) (which can also serve as the source of methoxide in the presence of a base) or dimethylformamide (DMF). nii.ac.jp

While many SNAr reactions on activated rings proceed without a catalyst, the use of transition metal catalysts, particularly copper, can facilitate the alkoxylation of purines. researchgate.net For instance, copper-mediated coupling reactions have been developed for forming C8-O bonds on the purine ring. researchgate.net Visible-light photoredox catalysis has also emerged as a green and novel method for constructing the C8-O bond by coupling purines with alcohols under mild conditions, using air as the oxidant. researchgate.net

Table 3: Conditions for Nucleophilic Substitution at C8 of Purines

Substrate Reagent Catalyst/Conditions Product Reference
8-Halopurine Sodium Methoxide Methanol, Heat 8-Methoxypurine youtube.com
6-Chloropurine (B14466) Sodium Alkoxides Heat 6-Alkoxypurine cuni.cz
Purines Alcohols Acridinium photocatalyst, Visible light, Air C8-Alkoxy purine researchgate.net

Regioselective Introduction of Methyl Group at N7

The final step in the synthesis of 8-Methoxy-7-methyl-7H-purine is the regioselective methylation of the purine nitrogen atoms. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 product typically being the thermodynamically more stable and, therefore, major product. acs.org Achieving selective methylation at the more sterically hindered N7 position requires specific strategies. nih.gov

One effective method involves the use of specific base and solvent systems. For example, using 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl) as the base can direct methylation with methyl triflate ([¹¹C]CH₃OTf) selectively to the N7 position of 6-bromopurine. nih.gov Another approach utilizes trifluoroethanol as a solvent, which has been shown to facilitate selective N7-methylation of purines. acs.org

A robust strategy for ensuring N7-alkylation involves protecting the N9 position first. The N9-protected purine can then be subjected to alkylation, which will occur at the N7 position. Subsequent deprotection of N9 yields the desired N7-alkylated purine. acs.org For example, 6,8-dihalopurines can be N9-tritylated, then N7-alkylated, followed by deprotection to yield the 7-substituted purine. acs.org While challenging, direct N7-alkylation can sometimes be achieved on specific substrates; for instance, 6-methoxy and 6-methylthiopurine readily undergo N7 regioselective tert-butylation. acs.org

Table 4: Methods for Regioselective N7-Methylation of Purines

Substrate Methylating Agent Conditions/Catalyst Key Feature Reference
6-Bromo-7H-purine [¹¹C]Methyl triflate TMP·MgCl Regioselective N7-methylation nih.gov
Purines - Trifluoroethanol (solvent) Promotes N7 selectivity acs.org
N9-Trityl-dihalopurine Alkyl halide DIBAL-H, then deprotection with TFA N9 protection directs N7-alkylation acs.org

Integrated Synthetic Pathways to this compound

A common and reliable method for preparing this compound is through a sequential, multi-step functionalization of a pre-existing purine core. This strategy offers precise control over the introduction of each substituent. A representative pathway often starts with a readily available halogenated purine, such as 8-bromopurine or 8-bromo-hypoxanthine.

A plausible synthetic sequence is as follows:

N7-Methylation: The starting material, 8-bromopurine, is selectively methylated at the N7 position. To favor the N7 isomer, the reaction is typically performed under conditions that promote thermodynamic control or take advantage of the anion's reactivity. For example, treating 8-bromopurine with methyl iodide in DMF with K₂CO₃ can produce a mixture of isomers, from which the desired 8-bromo-7-methyl-7H-purine must be separated chromatographically.

Methoxylation: The 8-bromo-7-methyl-7H-purine intermediate is then subjected to nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. The C8 position of the purine ring, activated by the electron-withdrawing nature of the ring system, is susceptible to displacement by nucleophiles. The reaction is carried out by heating the bromo-intermediate with a solution of sodium methoxide (NaOMe) in methanol (MeOH). The strong nucleophile displaces the bromide ion, yielding the final target compound, this compound.

This stepwise approach ensures unambiguous placement of the methyl and methoxy groups at the N7 and C8 positions, respectively.

To synthesize this compound via a convergent route, one could envision a pathway starting from a suitably substituted pyrimidine. A hypothetical route could involve:

Preparation of the Pyrimidine Precursor: Synthesis of a 4-amino-5-nitropyrimidine derivative.

Reduction and N-Methylation: Reduction of the nitro group to an amino group, yielding a 4,5-diaminopyrimidine. One of the amino groups could then be selectively methylated, although this step presents significant regioselectivity challenges. A more controlled approach would be to start with a precursor like 4-amino-5-methylaminopyrimidine.

Imidazole Ring Formation: The key convergent step is the cyclization of the diamine with a reagent that provides the C8-methoxy functionality. Direct cyclization with a methoxy-containing C1 electrophile is challenging. A more practical route involves cyclization with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or triphosgene (B27547) to form an 8-oxo-7-methyl-7H-purine (a xanthine (B1682287) derivative).

Final Functionalization: The 8-oxo group is then converted to the 8-methoxy group. This is typically achieved via a two-step process: chlorination of the C8-oxo group using a reagent like phosphoryl chloride (POCl₃) to give an 8-chloro intermediate, followed by nucleophilic displacement with sodium methoxide to furnish the final product.

While conceptually convergent, this pathway often involves more steps than the sequential approach but can be advantageous for creating libraries of analogs by modifying the pyrimidine starting material.

Derivatization Strategies for this compound Scaffold

The this compound scaffold can be further elaborated by modifying substituents at the C2 and C6 positions of the pyrimidine portion of the ring system. These modifications are crucial for exploring the structure-activity relationships of purine-based compounds. The most versatile intermediate for such derivatization is 2,6-dichloro-8-methoxy-7-methyl-7H-purine, which can be synthesized from 2,6,8-trichloropurine (B1237924) through sequential N7-methylation and C8-methoxylation.

The chlorine atoms at C2 and C6 serve as excellent leaving groups for SNAr reactions. The C6 position is generally more reactive towards nucleophilic attack than the C2 position due to greater activation by the adjacent ring nitrogens. This differential reactivity allows for selective and sequential functionalization.

Substitution at C6: By carefully controlling reaction conditions (e.g., low temperature), a nucleophile can be directed primarily to the C6 position. Common nucleophiles include ammonia, primary and secondary amines, alkoxides, and thiolates. For example, reacting the 2,6-dichloro precursor with an amine at 0 °C to room temperature typically results in selective displacement of the C6-chloro group.

Substitution at C2: To functionalize the C2 position, either a more forcing condition (e.g., higher temperature, stronger nucleophile) is required after C6 has been substituted, or a highly reactive nucleophile is used from the start.

The table below illustrates representative derivatization reactions starting from the 2,6-dichloro-8-methoxy-7-methyl-7H-purine intermediate.

Starting MaterialNucleophile/ReagentPosition(s) ModifiedTypical Product Structure
2,6-Dichloro-8-methoxy-7-methyl-7H-purineCyclopropylamine (1 eq.), TEA, EtOH, 25 °CC62-Chloro-N-cyclopropyl-8-methoxy-7-methyl-7H-purin-6-amine
2,6-Dichloro-8-methoxy-7-methyl-7H-purineAmmonia (NH₃) in MeOH, sealed tube, 80 °CC2 and C6This compound-2,6-diamine
2-Chloro-N-cyclopropyl-8-methoxy-7-methyl-7H-purin-6-amineHydrazine (N₂H₄), EtOH, refluxC26-(Cyclopropylamino)-2-hydrazinyl-8-methoxy-7-methyl-7H-purine
2,6-Dichloro-8-methoxy-7-methyl-7H-purineSodium hydrosulfide (B80085) (NaSH), DMFC6 and C2This compound-2,6-dithiol
2,6-Dichloro-8-methoxy-7-methyl-7H-purineBenzylamine (excess), n-BuOH, refluxC6 and C2N2,N6-Dibenzyl-8-methoxy-7-methyl-7H-purine-2,6-diamine

These derivatization strategies provide a powerful toolkit for generating a diverse library of compounds based on the core this compound scaffold, enabling systematic investigation of its chemical and biological properties.

Introduction of Diverse Functional Groups via Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the purine ring. wur.nl These reactions typically require a halide or triflate as a leaving group on the purine scaffold. wikipedia.orglibretexts.org For the this compound system, functionalization via coupling reactions would necessitate a precursor that is halogenated at other positions, most commonly at C2 or C6.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. clockss.orgnobelprize.org This method is widely used for creating biaryl compounds and introducing alkyl, alkenyl, or aryl groups. nih.govresearchgate.net For instance, a 2-chloro-8-methoxy-7-methyl-7H-purine intermediate could be coupled with various boronic acids to yield 2-substituted derivatives. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups. clockss.org The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be optimized for specific substrates. clockss.orgarkat-usa.org

Stille Coupling The Stille reaction couples organotin compounds (stannanes) with organic halides or pseudohalides, catalyzed by palladium complexes. wikipedia.orgCurrent time information in Bangalore, IN. This reaction is highly versatile and has been effectively used to build complex molecular architectures on purine nucleosides. wikipedia.orgCurrent time information in Bangalore, IN. Starting with a halogenated derivative, such as 6-bromo-8-methoxy-7-methyl-7H-purine, the Stille coupling can introduce aryl, heteroaryl, and vinyl substituents at the C6 position. wur.nlnih.govacs.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.orglibretexts.org

Sonogashira Coupling The Sonogashira coupling is a specific method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wur.nl It is catalyzed by a palladium complex with a copper(I) co-catalyst. wur.nl This reaction is instrumental in introducing alkynyl moieties onto the purine core, which can serve as versatile handles for further transformations. researchgate.netrsc.org A precursor like 6-iodo-8-methoxy-7-methyl-7H-purine could react with various terminal alkynes to produce a library of 6-alkynyl-8-methoxy-7-methyl-7H-purine derivatives. wur.nlnih.gov

The table below summarizes hypothetical applications of these coupling reactions for functionalizing the this compound scaffold, based on established methodologies for purine derivatives.

Table 1: Application of Coupling Reactions for Functionalizing the this compound Core

Reaction Type Purine Precursor Coupling Partner Catalyst/Conditions Resulting Structure
Suzuki-Miyaura 2-Chloro-8-methoxy-7-methyl-7H-purine Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) 2-Aryl-8-methoxy-7-methyl-7H-purine
Stille 6-Bromo-8-methoxy-7-methyl-7H-purine Vinylstannane Pd Catalyst (e.g., PdCl₂(PPh₃)₂) 6-Vinyl-8-methoxy-7-methyl-7H-purine
Sonogashira 2-Iodo-8-methoxy-7-methyl-7H-purine Terminal Alkyne Pd/CuI Catalyst, Base (e.g., Et₃N) 2-Alkynyl-8-methoxy-7-methyl-7H-purine

Chemical Conversions of Existing Substituents (e.g., Oxidation, Reduction)

Oxidation The purine ring system is susceptible to oxidation, and the reaction products can vary depending on the oxidant and the substitution pattern. For example, studies on the closely related nucleoside, 8-methoxy-2'-deoxyguanosine, have shown that oxidation with singlet molecular oxygen leads to the degradation of the purine ring, generating an imidazolone (B8795221) derivative as the predominant product. nih.gov Peroxy acids are also known to oxidize purine derivatives, often at the nitrogen atoms, to form N-oxides. acs.org For instance, the oxidation of 2-amino-6-methoxypurine (B23567) with a peroxy acid yields 2-amino-6-methoxypurine 3-oxide. acs.org Such reactions highlight the potential pathways for the oxidative metabolism or degradation of 8-methoxy-substituted purines.

Reduction The purine ring can be reduced under specific conditions. Electron-deficient purines are known to be reduced to 7,8-dihydropurines when treated with sodium borohydride. researchgate.netuio.no This transformation reduces one of the double bonds in the imidazole portion of the purine core. Other reducing agents, such as lithium aluminum hydride, can also be used to reduce purine derivatives, potentially leading to alcohols or amines depending on the other substituents present on the ring. These reduction reactions effectively destroy the aromaticity of the imidazole ring, which can significantly impact the molecule's biological activity and chemical reactivity.

The table below details potential products from the chemical conversion of the this compound ring system.

Table 2: Products of Chemical Conversions of the Purine Ring

Reaction Type Reagent Substrate Moiety Product
Oxidation Singlet Oxygen (¹O₂) Purine Ring Imidazolone derivative
Oxidation Peroxy Acid Purine Ring N-oxide derivative
Reduction Sodium Borohydride (NaBH₄) Purine Ring (Imidazole part) 7,8-Dihydropurine derivative

Molecular Interactions and Mechanistic Elucidation

Interaction with Biological Macromolecules (Non-Enzymatic)

Nucleic Acid Recognition and Binding (DNA/RNA)

Purine (B94841) analogs are known to interact with nucleic acids, and this interaction is often a key aspect of their biological function. biosynth.comrsc.org The planarity of the purine ring system allows it to intercalate between the base pairs of DNA, a process that can be influenced by substituents on the purine core. nih.gov The introduction of a methyl group at the N7 position and a methoxy (B1213986) group at the C8 position of the purine ring can modulate these interactions. While specific studies on 8-Methoxy-7-methyl-7H-purine's binding to DNA and RNA are not extensively detailed in the provided results, the general principles of purine-nucleic acid interactions suggest that the methoxy group at the 8-position could influence the binding affinity and specificity, potentially through steric and electronic effects within the major or minor groove of DNA. seela.net Furthermore, modifications at the C8 position of purines are known to affect base pairing and duplex stability in both DNA and RNA. researchgate.net

Receptor Binding Profiling

Serotonin (B10506) Receptor Ligand Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Derivatives of 7-methylpurine have been investigated for their affinity towards various serotonin (5-HT) receptors. psu.eduresearchgate.net Research on related purine-2,6-dione (B11924001) derivatives indicates that substituents at the 7 and 8 positions play a crucial role in determining the binding profile at 5-HT1A, 5-HT2A, and 5-HT7 receptors. tandfonline.comif-pan.krakow.plresearchgate.net Specifically, arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-diones have shown high affinity for 5-HT1A and 5-HT7 receptors. researchgate.net The 8-methoxy group, in particular, has been a feature in compounds designed to target these receptors. researchgate.net While direct binding data for this compound on these specific serotonin receptor subtypes is not explicitly available, the existing research on analogous structures suggests a potential for interaction. The nature of this interaction, whether agonistic or antagonistic, would depend on the specific conformational and electronic properties conferred by the 8-methoxy and 7-methyl substitutions. nih.govwikipedia.orgwikipedia.org

Receptor Binding Affinities of Related Purine Derivatives

Compound ClassReceptor Target(s)Reported Affinity (Ki)
7-Arylpiperazinylalkyl-8-alkoxy-purine-2,6-diones5-HT1A, 5-HT711-19 nM (5-HT1A), 51-83 nM (5-HT7) researchgate.net
Arylpiperazinylalkyl derivatives of 8-amino-purine-2,6-dione5-HT1A, 5-HT2AHigh to moderate for 5-HT1A, moderate to low for 5-HT2A if-pan.krakow.pl
Adenosine (B11128) Receptor Interactions (e.g., A3 Receptor)

The purine scaffold is the basis for endogenous adenosine receptor ligands. Consequently, synthetic purine derivatives are often evaluated for their affinity at adenosine receptor subtypes. The A3 adenosine receptor is a G protein-coupled receptor involved in various physiological processes. diva-portal.orgmdpi.com Studies on 2-aryl-6-morpholinopurine derivatives have shown that substitutions on the purine ring significantly influence affinity and selectivity for adenosine receptors. diva-portal.orgmdpi.com For instance, certain derivatives have demonstrated selective antagonism at the A3 receptor. mdpi.com While specific data for this compound is not provided, the structural similarity to adenosine suggests a potential for interaction. The methyl group at N7 and the methoxy group at C8 would be critical determinants of binding affinity and selectivity at the A3 receptor compared to other adenosine receptor subtypes. wikipedia.org Research on related xanthine (B1682287) derivatives has shown that modifications can lead to high selectivity for specific adenosine receptor subtypes. wikipedia.org

Affinities of Related Compounds for Adenosine Receptors

CompoundReceptor SubtypeAffinity (Ki)
IB-MECAA31.1 nM rndsystems.com
MSX-2A12,500 nM wikipedia.org
MSX-2A2A5.38 - 14.5 nM wikipedia.org
MSX-2A2B & A3>10,000 nM wikipedia.org

Enzymatic Modulation and Inhibition

Poly(ADP-Ribose) Polymerase 1 (PARP1) Enzymatic Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair and has been a significant target in cancer therapy. mdpi.com Notably, 7-methylguanine (B141273), a structurally related compound, is a known inhibitor of PARP1. nih.govfrontiersin.orgwikipedia.orgnih.gov The inhibitory mechanism of 7-methylguanine involves interactions within the active site of PARP1, where the 7-methyl group makes hydrophobic contact with the side chain of Ala898, and the purine ring stacks with the side chain of Tyr907. nih.gov The metabolite of 7-methylguanine, 8-hydroxy-7-methylguanine, is an even more potent inhibitor of PARP1, suggesting that substitution at the 8-position can enhance inhibitory activity. nih.gov This enhanced binding is attributed to an additional hydrogen bond with the catalytic residue Glu988. nih.gov Given these findings, it is plausible that this compound could also act as a PARP1 inhibitor. The methoxy group at the 8-position might influence the binding affinity within the PARP1 active site, potentially altering the inhibitory potency compared to 7-methylguanine and its hydroxylated metabolite.

PARP1 Inhibition by Related Purine Analogs

CompoundTarget EnzymeReported Effect
7-MethylguaninePARP1Inhibitor nih.govfrontiersin.orgnih.gov
8-Hydroxy-7-methylguaninePARP1Stronger inhibitor than 7-methylguanine nih.gov
3-MethoxybenzamidePARP1Inhibitor drugbank.com

Heat Shock Protein 90 (Hsp90) ATP-Binding Site Interaction

While direct studies on this compound are limited, the broader class of purine-scaffold inhibitors has been extensively studied for its interaction with the N-terminal ATP-binding site of Heat Shock Protein 90 (Hsp90). nih.govresearchgate.net Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling and proliferation, making it a key target in cancer therapy. nih.govnih.gov

Purine-based inhibitors function by competitively binding to the N-terminal ATP-binding pocket, mimicking the binding of adenosine triphosphate (ATP). google.com This inhibition disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins. nih.govgoogle.com

Crystallographic studies of purine analogs bound to the Hsp90 N-terminal domain reveal key molecular interactions. The purine ring itself typically occupies the adenine-binding pocket, with the N7 nitrogen and the C6-amino group forming crucial hydrogen bonds with residues such as Asp93 and a network of water molecules. nih.gov The substituent at the 8-position of the purine ring extends into a hydrophobic pocket. For instance, the phenyl ring of the early purine inhibitor PU3 stacks between the side chains of Phe138 and Leu107. nih.gov A study on N7/N9-substituted purines further detailed these interactions, showing that aromatic rings attached to the purine core bind within a hydrophobic pocket (Pocket B) and interact with residues like Phe138, Leu107, Tyr139, and Trp162. mdpi.com The conformation of the protein atoms in this pocket is largely rigid, indicating high selectivity for the size and nature of the substituent. mdpi.com

A series of potent 2-amino-6-halopurine inhibitors demonstrated high affinity for the activated form of Hsp90 found in malignant cells. acs.org This research underscores the potential for developing highly selective and potent anticancer agents based on the purine scaffold.

Protein Kinase CK2 Inhibition and Binding Mode Analysis

Protein Kinase CK2 is a constitutively active serine/threonine kinase involved in a vast array of cellular processes, including cell growth, proliferation, and suppression of apoptosis. researchgate.netjst.go.jp Its overexpression is linked to many cancers, making it an attractive therapeutic target. researchgate.netmdpi.com

Research into purine-based inhibitors of CK2 has identified scaffolds with polar groups at positions 2, 6, 7, and 8 as being important for activity. researchgate.netjst.go.jp For example, virtual screening identified lead compounds with a purine scaffold featuring a carboxamide group at C6, an NH group at N7, and an oxo group at C8. jst.go.jp Structure-activity relationship (SAR) studies on these leads resulted in an improved inhibitor with an IC₅₀ of 4.3 µM. jst.go.jp Another study found that a compound featuring an 8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl] substituent on a purine-dione core inhibited CK2 with an IC₅₀ value of 8.5 μM. researchgate.net

The binding mode of these inhibitors is typically competitive with ATP. nih.gov X-ray crystallography of non-purine inhibitors like flavonoids reveals interactions with the hinge region of the kinase (involving residues like Val116) and a positively charged area near Lys68 within the ATP-binding site. nih.gov Purine-based inhibitors are expected to engage in similar interactions, leveraging the hydrogen-bonding capabilities of the purine nitrogen atoms and specific substituents to achieve affinity and selectivity.

Compound ClassTargetIC₅₀Reference
Purine-based Inhibitor (Compound 12)CK2α4.3 µM jst.go.jp
Purine-dione DerivativeProtein Kinase CK28.5 µM researchgate.net
Silmitasertib (CX-4945)CK21 nM mdpi.com

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) Inhibition in Mycobacterium tuberculosis

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.gov This makes it a highly vulnerable and validated target for new antitubercular drugs. nih.gov

Phenotypic screening has identified 7H-purine derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov A study on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines found that these compounds exhibit strong antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) as low as 1 µM against drug-resistant strains. nih.gov The mechanism of action was confirmed to be the inhibition of DprE1, as Mtb mutants resistant to these compounds harbored mutations in the dprE1 gene. nih.gov Molecular modeling and dynamic simulations of these purines revealed key structural features for effective interaction with the DprE1 active site. nih.gov Although these studies did not involve this compound specifically, they establish the 7H-purine scaffold as a viable starting point for designing DprE1 inhibitors.

Sirtuin (SIRT1, SIRT2, SIRT3, SIRT5) Deacetylase Inhibition

Sirtuins are a family of NAD⁺-dependent deacetylases (Class III HDACs) that regulate numerous physiological processes, and their dysregulation is implicated in cancer and neurodegenerative diseases. nih.govnih.govresearchgate.net

While no studies directly link this compound to sirtuin inhibition, new sirtuin inhibitors have been identified based on the structurally related 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold. nih.gov These compounds were found to be pan-inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5. nih.gov

Molecular docking and mutagenesis studies revealed that these inhibitors occupy the acetyl-lysine binding channel of SIRT3. nih.gov The binding is driven mainly by hydrophobic interactions. Kinetic assays confirmed that the compounds are competitive inhibitors with respect to the acetylated substrate and mixed-type inhibitors concerning NAD⁺. nih.gov The structure-activity relationship showed that the nature of the substituent at the 8-position is critical, with the mercapto group playing a pivotal role in binding. This research highlights that the 8-position of the purine ring is a key site for designing inhibitors that target the substrate-binding site of sirtuins, rather than the conserved NAD⁺ pocket.

CompoundTargetIC₅₀ (µM)
Compound 1 SIRT34.5
Compound 4 SIRT33.0
Compound 12 SIRT311.2
Compound 13 SIRT36.5
Compound 14 SIRT31.8
Compound 15 SIRT31.3

Tyrosine Kinase (EGFR/HER2) Dual Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are tyrosine kinases that are key drivers in many human cancers. indexcopernicus.comtykmedicines.com Dual inhibition of both kinases is a validated strategy for cancer treatment. indexcopernicus.com

Researchers have designed and synthesized novel 6,7-disubstituted 7H-purine analogues as dual EGFR/HER2 inhibitors by replacing the quinazoline (B50416) core of the approved drug Lapatinib. indexcopernicus.com One lead compound from this series, compound 8e, demonstrated potent dual inhibition with IC₅₀ values of 0.021 µM for EGFR and 0.019 µM for HER2, comparable to Lapatinib. indexcopernicus.com These purine analogues were also effective against breast cancer cell lines, inducing cell cycle arrest and apoptosis. indexcopernicus.com The design strategy involved substituting the 7H-purine core at the C6 and N7 positions to mimic the binding mode of Lapatinib in the kinase ATP-binding site. indexcopernicus.com While this work did not investigate 8-methoxy substitution, it confirms the utility of the 7H-purine scaffold for targeting tyrosine kinases.

CompoundTargetIC₅₀ (µM)Reference
Compound 8e EGFR0.021 ± 0.007 indexcopernicus.com
Compound 8e HER20.019 ± 0.009 indexcopernicus.com
Lapatinib (Control) EGFR0.019 ± 0.007 indexcopernicus.com
Lapatinib (Control) HER20.016 ± 0.003 indexcopernicus.com

Studies on Other Enzyme Systems

The purine scaffold is a versatile pharmacophore that interacts with a wide range of enzymes and receptors. rsc.org

One notable study investigated 8-mercaptoguanine and its derivatives as inhibitors of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), an essential enzyme in the folate biosynthesis pathway of bacteria. plos.org While the lead was an 8-mercapto derivative, the study drew inspiration for its SAR from a pterin (B48896) analogue, 2-amino-6-methoxy-7-methyl-7-phenethyl-7,8-dihydropterin, which successfully binds to the enzyme's active site. plos.org This pterin compound shares the 6-methoxy-7-methyl substitution pattern with the subject of this article, suggesting that this arrangement could be favorable for binding to the substrate pocket of HPPK.

In other work, derivatives of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine (a purine-dione) were synthesized as antagonists for adenosine A1 and A2A receptors. researchgate.net This research found that para-substitution on the phenoxymethyl (B101242) side chain at the 8-position increased affinity, with a methoxy group proving to be the most potent. researchgate.net This again highlights the importance of the 8-position for modulating the biological activity of purine scaffolds.

Mechanistic Studies of Molecular Recognition

The molecular recognition of purine-based inhibitors by various enzymes is a testament to the scaffold's versatility. rsc.orgchemenu.com The fused pyrimidine (B1678525) and imidazole (B134444) rings offer a rich arrangement of hydrogen bond donors and acceptors, while the different positions on the ring system (C2, C6, C8, N7, N9) provide vectors for substituents that can target specific sub-pockets in an active site. nih.govplos.org

Studies on kinases like CK2 and EGFR/HER2 show that purine inhibitors act as ATP mimetics, with the purine core occupying the adenine (B156593) binding region and forming key hydrogen bonds with the kinase hinge region. nih.govindexcopernicus.com Selectivity and potency are then driven by substituents that exploit adjacent hydrophobic and hydrophilic pockets. indexcopernicus.com

In the case of Hsp90, the recognition is also based on ATP competition, but the interactions are highly specific to the chaperone's unique N-terminal pocket. nih.gov The purine C6-amino group's interaction with Asp93 is a critical anchor, while substituents at the C8 or N9 positions determine the affinity by interacting with a distinct hydrophobic pocket formed by residues like Phe138. nih.gov

A different recognition mechanism is observed with sirtuins and HPPK. For sirtuins, 8-mercapto-purine-diones act as substrate-competitive inhibitors, occupying the channel meant for the acetylated lysine (B10760008) substrate rather than the NAD⁺ cofactor pocket. nih.gov Similarly, for HPPK, 8-mercaptoguanine binds to the pocket of the pterin substrate. plos.org These examples demonstrate that purine scaffolds are not limited to targeting ATP-binding sites but can be tailored to mimic endogenous substrates, offering alternative mechanisms for enzyme inhibition.

Characterization of Specific Binding Pockets and Domains

The purine scaffold is a versatile structure that can be accommodated in various binding pockets of proteins. Research on analogous purine-based inhibitors targeting different enzymes illustrates the types of domains where this compound might bind.

For instance, studies on purine-based inhibitors of Heat shock protein 90 (Hsp90) have focused on a hydrophobic binding pocket, referred to as pocket B, within the ATP binding site. mdpi.comnih.gov The design of these inhibitors often involves modifying substituents to optimize interactions within this pocket. mdpi.comnih.gov Another example is the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a target in the folate biosynthesis pathway. The active site of HPPK features a well-defined pterin-binding pocket that perfectly accommodates the pyrimidine portion (ring A) of purine-like molecules. plos.org This pocket is characterized by the presence of two phenylalanine residues, Phe54 and Phe123, which sandwich the purine ring. plos.org

Furthermore, the binding of purine analogs can involve interactions with flexible catalytic loops. In HPPK, the L2 and L3 loops can adopt various conformations, which can influence the binding of inhibitors. plos.org Some inhibitors can lock these loops into a "closed" conformation over the active site. plos.org In the context of translation initiation factor eIF4E, cap analogs bind to a specific cap-binding site. acs.org The binding of ligands in these pockets is often stabilized by additional interactions, such as hydrophobic interactions between substituents and the protein surface. acs.org

Table 1: Examples of Binding Pockets for Purine Analogs

Target Protein Binding Pocket/Domain Key Features
Hsp90 Hydrophobic Pocket B (ATP binding site) Accommodates hydrophobic moieties, involved in π–π stacking interactions. mdpi.comnih.gov
HPPK Pterin-binding pocket Lined with hydrophobic residues (Phe54, Phe123) that sandwich the purine ring. plos.org
eIF4E Cap-binding site Site for interaction with the N7-methylguanosine cap structure. acs.org

Identification of Key Interacting Residues and Hydrogen Bonding Networks

Hydrogen bonds are crucial, highly directional interactions that play a significant role in the binding of purine derivatives to their protein targets. wikipedia.org These bonds form between a hydrogen atom covalently linked to an electronegative atom (the donor) and another electronegative atom (the acceptor). wikipedia.org The purine core itself contains multiple nitrogen atoms that can act as hydrogen bond acceptors, while attached functional groups can be donors or acceptors.

In the HPPK-inhibitor complex, an extensive network of hydrogen bonds accounts for the high binding affinity of small purine-like molecules. plos.org The pyrimidine part of the 8-mercaptoguanine scaffold, for example, fully saturates all hydrogen donors and acceptors within the pterin-binding pocket. plos.org A key intramolecular hydrogen bond between the N9-H and the carbonyl group of Val46 was also identified. plos.org

In addition to direct hydrogen bonds, other non-covalent interactions are vital. The sandwiching of the purine ring between Phe54 and Phe123 in HPPK is a classic example of π–π stacking, a stabilizing interaction between aromatic rings. plos.org In Hsp90, similar π–π stacking interactions within the hydrophobic pocket B are considered important for binding. mdpi.comnih.gov CH/π interactions, a weaker type of hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor, can also contribute to the stability of both solid-state conformations and protein-ligand complexes. rsc.org

The 7-substituent on a purine ring can potentially influence the hydrogen bonding ability of other key groups on the molecule, thereby modulating its interaction with the target. mmu.ac.uk

Role of Substituents in Modulating Binding Affinity and Specificity

Substituents on the purine ring play a critical role in determining the molecule's binding affinity and specificity for its target protein. The size, position, and electronic properties of these groups can dramatically alter the interaction profile.

Substitution at Position 8: The group at the C8 position is often pivotal. In studies on 8-mercaptoguanine binding to HPPK, the 8-mercapto (SH) group was found to be crucial for high-affinity binding. plos.org Conversely, for cap analogs targeting the eIF4E protein, even a small methyl group at the C8 position of 7-methylguanosine (B147621) led to a significant decrease in binding affinity. acs.org This highlights how the contribution of a substituent at a specific position is highly dependent on the target's binding site architecture.

Substitution at Position 7: The N7 position is often more tolerant of substitutions. In the case of 8-mercaptoguanine analogs, modifications at N7 were generally well-tolerated, with an ethyl alcohol substituent showing comparable affinity to the parent compound. plos.org This suggests that the N7 position is a promising vector for chemical modification to develop more potent analogs. plos.org The presence of a methyl group at N7, as in this compound, is a common feature in biologically active purines, and it is essential for interaction with many proteins involved in mRNA metabolism. acs.org

Substitution at Position 6: The nature of the substituent at the 6-position can also significantly impact activity. For example, replacing a chlorine atom with a methoxy group in purine arabinosides was shown to enhance both substrate efficiency and antiviral selectivity.

The Methoxy Group: The methoxy group (–OCH3), as found at the 8-position in the title compound, is a strong electron-donating substituent that is a common motif in many drugs. researchgate.net It generally increases the lipophilicity of a molecule, which can modulate receptor interactions and bioavailability. The introduction of methoxy substituents on other heterocyclic scaffolds has been linked to enhanced cytotoxic activity. researchgate.net

Table 2: Effect of Substituents on Purine Analog Binding Affinity

Position Substituent Target Protein Effect on Binding Affinity Reference
C8 Methyl eIF4E Notable decrease acs.org
C8 Mercapto (SH) HPPK Pivotal for binding plos.org
N7 Ethyl alcohol HPPK Tolerated, comparable affinity to parent plos.org
N9 Simple hydrophobic groups HPPK 10-20 fold lower affinity plos.org
C6 Methoxy Viral Kinases Enhances selectivity and efficiency

Structure Activity Relationship Sar Studies of 8 Methoxy 7 Methyl 7h Purine and Its Analogs

Impact of the Methoxy (B1213986) Group at C8

The C8 position of the purine (B94841) ring is a key site for chemical modification, and the introduction of a methoxy group has significant electronic and steric implications that profoundly affect the molecule's biological activity. The chemistry of the C8-position is unique in that it is susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov Structural modifications at this position can also influence the preferential conformation of the glycosidic bond in purine nucleosides. nih.gov

The methoxy group (-OCH₃) at the C8 position influences the molecular properties of the purine ring through a combination of electronic and steric effects. Electronically, the oxygen atom of the methoxy group is electron-donating through resonance, which increases the electron density of the purine ring system. This alteration in the electronic landscape can affect the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.

Sterically, the methoxy group introduces bulk at the C8 position. This can create a specific three-dimensional shape that may either facilitate or hinder the binding of the molecule to a target protein's active site. For instance, in the context of fluoroquinolones, a C-8 methoxy moiety has been associated with improved activity, particularly against resistant mutants. researchgate.net While not a purine, this highlights the general principle that a C8-methoxy group can positively influence interactions within a binding pocket. The size and orientation of the methoxy group can enforce a specific conformation on the molecule, which may be favorable for binding to a particular receptor or enzyme.

Substituents at the C8 position of purine derivatives, such as caffeine (B1668208) (1,3,7-trimethylxanthine), have been shown to significantly modulate binding affinity and selectivity for different receptors. Research on C8-substituted caffeine analogs demonstrated that the nature of the substituent is critical for tuning the interaction with adenosine (B11128) A₁ and A₂A receptors. nih.gov

For example, studies have shown that introducing various two-chain-length linkers at the C8 position can enhance adenosine receptor affinity. An unsubstituted benzyloxy linker resulted in the highest affinity for the A₁ receptor, while a para-chloro-substituted phenoxymethyl (B101242) linker conferred the best affinity for the A₂A receptor. nih.gov This indicates that the electronic properties and steric bulk of the C8 substituent are crucial determinants of selectivity. The methoxy group, with its specific electronic and steric profile, would be expected to impart a distinct pattern of receptor selectivity, favoring binding to targets with complementary binding pockets. The position of an oxygen atom within the C8-linker was also found to be a key factor, with a phenoxymethyl linker favoring A₁ selectivity over a benzyloxy linker. nih.gov

Compound IDC8-SubstituentReceptor Affinity (Ki, µM)Selectivity
1d p-Cl-phenoxymethylA₂A = 1.33A₂A selective
1e BenzyloxyA₁ = 1.52A₁ selective

This table illustrates how different substituents at the C8 position of a xanthine (B1682287) core can influence binding affinity and selectivity for adenosine receptors, based on findings from related purine analogs. nih.gov

Role of the Methyl Group at N7

Methylation at the N7 position of the purine ring introduces significant changes to the molecule's physicochemical properties, affecting its conformation and, consequently, its interaction with biological partners.

The addition of a methyl group at the N7 position of the purine ring introduces a positive charge and steric bulk. This modification can influence the molecule's preferred conformation and its interactions with surrounding molecules, including water. nih.gov In studies on guanosine (B1672433) binding to a ribozyme, N7-methylation did not significantly affect binding affinity, suggesting that in some contexts, the positive charge of the N7-methyl group might allow for structural or solvent rearrangements that compensate for the loss of a direct hydrogen bond or metal coordination at N7. nih.gov

One proposed model suggests that N7 could be involved in a water-mediated hydrogen bond with a phosphoryl oxygen of a ribozyme's backbone. nih.gov Substitution with a methyl group could provide a favorable electrostatic interaction with the negatively charged phosphate (B84403) group, thereby maintaining the binding interaction without the need for the water molecule. nih.gov In the context of DNA, methylation is a critical epigenetic marker, and methyl-CpG binding domain (MBD) proteins specifically recognize the methyl group, a process stabilized by hydrophobic interactions and cation-π interactions. oup.com This demonstrates that a methyl group can be a key recognition element for protein binding.

N7-methylation of purines is a critical modification in various biological processes. A prominent example is the N7-methylation of the guanine (B1146940) cap (m⁷G) at the 5' end of eukaryotic messenger RNA (mRNA). This modification is essential for mRNA stability, efficient splicing, nuclear export, and translation initiation. nih.gov The N7-methyl group is specifically recognized by cap-binding proteins, illustrating its crucial role in mediating biological function.

The enzymes responsible for this modification, N7-methyltransferases, are highly specific for their substrates. nih.gov For instance, some viral methyltransferases specifically methylate the guanine cap of RNA and cannot methylate free GTP, indicating a strong preference for the context of the purine within a larger molecule. nih.gov This highlights how N7-methylation serves as a molecular switch, modulating the bio-functional outcome of the purine-containing molecule.

Substituent Effects at Distal Purine Positions (C2, C6, N9)

Modifications at the C2, C6, and N9 positions of the purine scaffold are widely used strategies to fine-tune the biological activity of purine analogs. researchgate.net These positions are often involved in critical interactions with target proteins, and even minor changes can lead to significant shifts in potency and selectivity.

C6 Position : The C6 position is one of the most frequently modified sites on the purine ring. The nature of the substituent at C6 is a major determinant of biological activity. For instance, replacing the common C6-amino group with a C6-ether (alkoxy) group creates a less explored class of purine analogs. researchgate.net SAR studies on 6-O-alkyl nucleoside analogs have shown that they can activate the human Stimulator of Interferon Genes (hSTING) protein, a key component of the innate immune system. nih.gov In other contexts, attaching adamantylated aromatic amines to the C6 position has yielded purine nucleosides with micromolar antiproliferative activity against human tumor cell lines. mdpi.com

N9 Position : The N9 position is the natural point of attachment for the ribose sugar in nucleosides. Modifying the substituent at N9 can have a profound impact on a compound's properties, including its cell membrane permeability and metabolic stability. In the development of geranylgeranyl pyrophosphate synthase inhibitors, N1-methylated analogs (equivalent to N9 in purine numbering in this context) were substantially more potent in blocking cell proliferation than their free NH counterparts, likely due to improved cell membrane permeability. nih.gov Conversely, introducing larger alkyl substituents like ethyl or isopropyl at this position rendered the compounds essentially inactive in cell-based assays, despite comparable in-vitro enzyme inhibition. nih.gov This highlights the sensitive nature of substitution at this position for achieving whole-cell activity.

Compound ClassPosition ModifiedType of SubstituentObserved Effect on Activity
Pyrazolopyrimidine AnalogsN1 (distal)Free NHLess potent in cells
Pyrazolopyrimidine AnalogsN1 (distal)MethylMore potent in cells
Pyrazolopyrimidine AnalogsN1 (distal)Ethyl / IsopropylInactive in cells
Purine NucleosidesC6Adamantylated aromatic aminesAntiproliferative activity
Purine RibosidesC66-O-alkyl groupshSTING activation

This table summarizes the effects of substituents at distal positions on the activity of purine analogs and related heterocyclic systems, as reported in various studies. nih.govmdpi.comnih.gov

Modifications on the Pyrimidine (B1678525) Moiety and their Structure-Activity Implications

The pyrimidine portion of the purine ring, encompassing positions 1 through 6, is crucial for the molecule's interaction with various biological targets. Modifications at these positions can significantly alter binding affinity, selectivity, and pharmacokinetic properties.

Substitutions at the C2 and C6 positions of the purine ring have been a primary focus of many SAR studies. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the introduction of an arylamino group at the C2 position and an O-alkyl substituent at the C6 position has been shown to be critical for potent inhibitory activity. The increased potency of compounds like O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine is largely attributed to the formation of additional hydrogen bonds between the inhibitor and the target enzyme, facilitating optimal hydrophobic packing. researchgate.net This highlights the importance of both hydrogen bonding capacity and steric bulk in this region of the purine scaffold.

In the case of 8-Methoxy-7-methyl-7H-purine, the pyrimidine moiety is relatively simple. However, based on general SAR principles for purines, the introduction of various substituents at the C2 and C6 positions could be a promising strategy for modulating its biological activity. For example, incorporating hydrogen bond donors and acceptors or carefully selected hydrophobic groups could enhance target-specific interactions. The selection of fluorine to replace hydrogen at the C5 position of the pyrimidine ring in the development of 5-fluorouracil (B62378) was based on their similar van der Waals radii, a strategy that could be explored in purine analogs as well. nih.gov

Below is a table summarizing the general effects of modifications on the pyrimidine moiety of purine analogs based on findings from related compounds.

Position of ModificationType of SubstituentGeneral Impact on ActivityReference Compound Class
C2Arylamino groupsIncreased potency through additional H-bonds and hydrophobic interactions.CDK Inhibitors
C6O-alkyl groupsModulation of potency and selectivity.Nek2 and CDK Inhibitors
C5Halogen (e.g., Fluorine)Potential to inhibit DNA synthesis by mimicking hydrogen.Pyrimidine Analogs (e.g., 5-FU)

Modifications on the Imidazole (B134444) Moiety and their Impact on Interactions

The imidazole ring of the purine scaffold, comprising positions 7, 8, and 9, plays a vital role in the biological activity of these compounds. The nitrogen atoms can act as hydrogen bond donors or acceptors, and the C8 position is a key site for substitution to modulate activity and selectivity.

For this compound, the substituents at positions 7 and 8 are defining features. The methyl group at the N7 position is significant. In many biological systems, the N7 and N9 positions of the purine ring are crucial for binding to target proteins or for metabolic stability. The presence of a methyl group at N7 blocks a potential hydrogen bonding site and introduces a small lipophilic character. The nature of the substituent at the 7-position can greatly influence selectivity; for instance, in 8-styrylxanthines, 7-methyl analogues were found to be roughly one order of magnitude more selective for A2 versus A1 adenosine receptors compared to the corresponding 7-H analogues. nih.gov

The C8 position, bearing a methoxy group in the subject compound, is a critical determinant of biological activity. The C8-methoxy group can influence the electronic properties of the purine ring system and participate in specific interactions within a binding pocket. Studies on fluoroquinolones, another class of heterocyclic compounds, have shown that a C8-methoxy group can enhance bacteriostatic and bactericidal activity, particularly against resistant mutants. nih.govresearchgate.netnih.gov This suggests that the C8-methoxy moiety can confer advantageous properties that may translate to purine-based compounds as well. The chemistry at the C8-position is versatile, allowing for both electrophilic and nucleophilic substitution reactions, making it an attractive site for introducing a variety of functional groups. mdpi.com

Fragmentation of the purine imidazole ring can lead to the formation of formamidopyrimidines, which can have significant biological consequences, including effects on DNA replication. nih.gov The stability of the imidazole ring in this compound under physiological conditions would be an important factor in its biological profile.

The following table summarizes the general impact of modifications on the imidazole moiety of purine analogs.

Position of ModificationType of SubstituentGeneral Impact on ActivityReference Compound Class
N7Small alkyl groups (e.g., Methyl)Can enhance selectivity for specific biological targets.8-Styrylxanthines
C8Methoxy groupCan enhance activity and overcome resistance mechanisms.Fluoroquinolones
C8Various substituentsModulates electronic properties and allows for diverse interactions.General Purine Derivatives

Optimization of Linker Lengths and Side Chain Architectures

In many drug design strategies involving a core scaffold like purine, a linker is used to connect the core to other chemical moieties that can enhance binding, improve physicochemical properties, or target specific subpockets of a binding site. The length, rigidity, and chemical nature of this linker, as well as the architecture of the appended side chains, are critical for optimizing biological activity.

While this compound itself does not inherently possess a linker and side chain, these elements are crucial considerations when designing analogs based on this scaffold. For instance, if the purine core is intended to bind to a primary pocket of a target protein, a linker could be attached to one of its positions (e.g., C2, C6, or C8) to allow a side chain to reach an adjacent accessory binding region.

The design of linkers is a key aspect of developing molecules like Proteolysis Targeting Chimeras (PROTACs), where linker optimization can induce stabilizing interactions and achieve selectivity. nih.gov General principles of linker design emphasize the importance of linker length and composition. For example, studies on 8-amino-6-methoxyquinoline-tetrazole hybrids showed that the nature of the linker between the quinoline (B57606) and tetrazole moieties, including its length and basicity, strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com In some cases, a more lipophilic side chain can improve activity.

The architecture of the side chain itself is also paramount. The size, shape, and functionality of the side chain determine the types of interactions it can form with the target. For purine-based Nek2 inhibitors, the investigation of 2-arylamino derivatives involved varying the linker length between the aryl ring and various functionalities like carboxamides, sulfonamides, and ureas to probe for optimal interactions. nih.gov

The table below provides general considerations for linker and side chain optimization based on studies of related compound classes.

Optimization StrategyKey ParametersGeneral Impact on Activity
Linker LengthNumber of atoms, flexibilityAffects the ability of the side chain to reach its target subpocket.
Linker CompositionAlkyl, PEG, rigid units (e.g., aryl)Influences solubility, cell permeability, and potential for specific linker-protein interactions.
Side Chain ArchitectureSize, lipophilicity, functional groupsDetermines the strength and type of interactions with the target (e.g., hydrophobic, hydrogen bonding).

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern biological function.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model involves several key steps: compiling a dataset of compounds with known biological activities, calculating a set of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model that correlates the descriptors with activity, and validating the model's predictive power.

For purine and pyrimidine derivatives, various QSAR models have been developed to predict their activity against different biological targets. These models often employ statistical methods like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. For instance, a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors successfully developed a predictive model with a good correlation coefficient, providing insights for designing more potent inhibitors. nih.gov

The robustness and predictive ability of a QSAR model are assessed through rigorous validation techniques. Internal validation methods, such as leave-one-out cross-validation, and external validation using a separate test set of compounds are crucial for ensuring the model's reliability. The goal is to create a model that not only explains the variance in the training data but can also accurately predict the activity of new, untested compounds. nih.gov

For a hypothetical QSAR study on analogs of this compound, a dataset of related compounds with measured biological activities would be required. By calculating a wide range of molecular descriptors and applying appropriate statistical methods, a predictive model could be developed to guide the synthesis of new derivatives with potentially enhanced activity.

The following table outlines the general steps and components involved in developing a predictive QSAR model.

Step in QSAR Model DevelopmentDescriptionKey Considerations
Data Set CompilationGathering a series of compounds with experimentally determined biological activities.Structural diversity of compounds and accuracy of biological data.
Descriptor CalculationComputing numerical values that represent the physicochemical properties of the molecules.Selection of a wide range of relevant descriptors (1D, 2D, 3D).
Descriptor SelectionIdentifying the subset of descriptors that are most correlated with biological activity.Avoiding multicollinearity and overfitting.
Model GenerationCreating a mathematical equation that links the selected descriptors to the biological activity.Use of appropriate statistical methods (e.g., MLR, PLS, machine learning).
Model ValidationAssessing the statistical significance and predictive power of the model.Internal and external validation procedures.

Identification of Key Physico-chemical Descriptors

A crucial aspect of QSAR is the identification of physicochemical descriptors that are most influential in determining the biological activity of a class of compounds. These descriptors quantify various aspects of a molecule's structure and properties, including its size, shape, lipophilicity, and electronic characteristics.

Commonly used physicochemical descriptors in QSAR studies can be broadly categorized as follows:

Hydrophobic descriptors: These describe the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). slideshare.net

Electronic descriptors: These quantify the electronic properties of a molecule, such as its ability to donate or accept electrons, which are important for electrostatic and hydrogen bonding interactions. Examples include the Hammett substituent constant (σ), which describes the electron-withdrawing or electron-donating ability of a substituent, and quantum chemical descriptors like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). slideshare.netfip.org

Steric descriptors: These relate to the size and shape of a molecule or its substituents, which are critical for determining how well it fits into a binding site. Molar refractivity (MR) is a common steric descriptor that is related to the volume of a substituent and its polarizability. slideshare.netfip.org

In a 2D-QSAR study of purine derivatives, descriptors such as the SsCH3E-index (an electro-topological state descriptor for a methyl group), H-Donor Count, and SsOHcount were found to be important for predicting activity. nih.gov This suggests that the presence and number of methyl and hydroxyl groups, as well as the hydrogen bonding capacity, are key determinants of activity in that particular series of compounds.

For this compound and its analogs, a QSAR study would likely identify a combination of these descriptors as being important for its biological activity. The methoxy and methyl groups would contribute to both steric and electronic descriptors, while the purine core itself would be characterized by various topological and electronic parameters.

The table below lists some of the key physicochemical descriptors and their significance in QSAR studies.

Descriptor ClassExample DescriptorSignificance in Drug Action
HydrophobiclogPMembrane permeability, hydrophobic interactions with target.
ElectronicHammett constant (σ), HOMO/LUMO energiesElectrostatic interactions, hydrogen bonding, reaction propensity.
StericMolar Refractivity (MR)Complementarity of fit with the binding site.
TopologicalConnectivity indicesOverall molecular size, shape, and branching.

Computational and Theoretical Studies

Molecular Docking Simulations

Prediction of Ligand-Protein Binding Modes and Orientations

No published data is available.

Identification of Critical Residues for Interaction

No published data is available.

Molecular Dynamics (MD) Simulations

Analysis of Conformational Dynamics of Compound and Target

No published data is available.

Assessment of Binding Stability and Thermodynamics

No published data is available.

Quantum Chemical Calculations

No published data is available.

Determination of Electronic Structure and Reactivity Parameters

The electronic structure of 8-Methoxy-7-methyl-7H-purine is dictated by the arrangement of its constituent atoms and the distribution of electrons within the purine (B94841) scaffold. The introduction of a methoxy (B1213986) group at the C8 position and a methyl group at the N7 position significantly influences the electron density and reactivity of the purine core. The methyl group at N7 is generally considered an electron-donating group, which can increase the electron density of the purine ring system. Similarly, the methoxy group at C8, with its oxygen lone pairs, can participate in resonance, further modulating the electronic landscape of the molecule and potentially enhancing its hydrogen-bonding capacity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for determining various electronic and reactivity parameters. researchgate.netcdnsciencepub.com These calculations can provide values for molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and atomic charges. These parameters are crucial for predicting how the molecule will interact with its environment, including potential binding partners. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be used to estimate the molecule's ionization potential and electron affinity, respectively, offering insights into its susceptibility to electrophilic and nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties for Purine Analogs

ParameterDescriptionTypical Calculated Value (Arbitrary Units)Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.2 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap Energy difference between HOMO and LUMO5.3 eVRelates to chemical reactivity and stability
Dipole Moment Measure of net molecular polarity3.5 DInfluences solubility and non-covalent interactions
Electrostatic Potential 3D map of charge distributionVaries across moleculeIdentifies regions for hydrogen bonding and electrostatic interactions

Note: The values in this table are illustrative for purine-like structures and not specific experimental or calculated data for this compound.

Prediction of Tautomeric Preferences and Protonation States

Purine and its derivatives can exist in different tautomeric forms, most commonly involving the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring (N7 and N9). For this compound, the presence of the methyl group fixed at the N7 position precludes the common N7H/N9H tautomerism, locking the structure in the 7H form. Computational studies on related purines have shown that substitution at the 8-position can also influence tautomeric stability, often favoring the 7H tautomer.

The prediction of protonation states is critical for understanding a molecule's behavior at physiological pH. Purines contain several basic nitrogen atoms that can be protonated. researchgate.net Computational methods can calculate the pKa values for each potential protonation site. researchgate.net These calculations typically involve determining the Gibbs free energy difference between the neutral and protonated forms of the molecule in a solvent continuum model. researchgate.net For this compound, the most likely sites for protonation are the N1, N3, and N9 atoms. Knowing the preferred protonation state is essential for accurately modeling its interactions with biological targets, as it dictates the pattern of hydrogen bond donors and acceptors.

Free Energy Perturbation (FEP) and Alchemical Methods

Free Energy Perturbation (FEP) and related alchemical methods are advanced computational techniques used to calculate the relative free energy differences between two states, such as the binding of two different ligands to a common protein receptor. acs.orgrsc.org These methods are computationally intensive but provide a more accurate prediction of binding affinity changes compared to simpler scoring functions.

Calculation of Relative Binding Affinities for Analogs

FEP can be employed to predict how modifications to the this compound scaffold would impact its binding affinity for a specific target. This is achieved by simulating a non-physical, or "alchemical," transformation of one molecule into another (e.g., transforming the methoxy group at C8 into a hydrogen atom or an ethoxy group) while it is bound to the receptor and also free in solution. rsc.org The difference between the free energy changes for these two transformations yields the relative binding free energy (ΔΔG_bind). rsc.orgdiva-portal.org

This approach is invaluable in lead optimization, as it allows medicinal chemists to prioritize the synthesis of analogs that are predicted to have improved potency. For example, if this compound were a known inhibitor, FEP could be used to evaluate a series of virtual analogs with different substituents at the C8 position to identify which modifications are most likely to enhance binding. Such calculations have been successfully applied in the optimization of antagonists for purine-related targets like adenosine (B11128) receptors. acs.orgdiva-portal.org

Table 2: Example of a Relative Binding Free Energy (ΔΔG) Calculation using FEP

TransformationCalculated ΔΔG_bind (kcal/mol)Predicted Effect on Affinity
Analog 1 (8-H)Target (8-OCH₃) -2.1Favorable (Higher Affinity)
Analog 2 (8-OH)Target (8-OCH₃) +0.5Unfavorable (Lower Affinity)
Analog 3 (8-OC₂H₅)Target (8-OCH₃) +0.2Slightly Unfavorable (Similar Affinity)

Note: This table presents hypothetical data to illustrate the application of FEP. A negative ΔΔG_bind indicates that the target molecule (this compound) is predicted to have a higher binding affinity than the analog.

Virtual Screening and Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, or to complement structure-based methods, ligand-based approaches are employed. biosolveit.demdpi.com These methods leverage the chemical information from a set of known active ligands to identify new compounds with similar properties that are likely to be active at the same target.

Virtual screening involves the computational filtering of large compound libraries to identify a smaller subset of molecules with a higher probability of being active. rjpbcs.comjst.go.jp If a set of molecules including purine analogs are known to bind to a target, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used as a 3D query to screen databases for new compounds that match the feature arrangement. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are another ligand-based technique. mdpi.com A QSAR model is a mathematical equation that correlates the chemical properties (descriptors) of a series of compounds with their biological activity. By training a model on a set of purine analogs with known activities, the model could then be used to predict the activity of new, untested compounds like this compound or its derivatives. researchgate.net These ligand-based methods are powerful tools for scaffold hopping—finding new chemical skeletons that retain the key interaction features of the original ligands. biosolveit.de Several drug discovery campaigns have successfully used virtual screening and ligand-based design to identify novel purine-based inhibitors. jst.go.jpnih.gov

Analytical Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Comprehensive Structure Elucidation

Spectroscopic methods are indispensable for elucidating the precise three-dimensional structure of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer unparalleled insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy for 8-Methoxy-7-methyl-7H-purine would identify the number of different types of protons, their electronic environment, and their proximity to other protons. Key expected signals would include a singlet for the methoxy (B1213986) group protons (-OCH₃), a singlet for the N-methyl group protons (N-CH₃), and distinct signals for the aromatic protons on the purine (B94841) ring system (H-2 and H-6). The chemical shifts (δ) of these protons are influenced by the electron-donating and withdrawing effects of the purine ring and its substituents.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show resonances for the methoxy carbon, the N-methyl carbon, and the five carbon atoms of the purine core. The chemical shifts of the purine carbons, particularly C-8 (bearing the methoxy group), C-7 (bearing the methyl group), C-2, C-4, C-5, and C-6, are crucial for confirming the substitution pattern.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the N-methyl protons and the adjacent ring carbons (C-5 and C-8), and between the methoxy protons and the C-8 carbon, thereby confirming the positions of the methyl and methoxy groups.

While specific experimental data for this compound is not detailed in the provided search results, the analysis of related purine structures demonstrates the power of these NMR techniques in structural confirmation. jst.go.jprsc.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

MS analysis of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can offer additional structural clues.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C₇H₈N₄O), HRMS would confirm this exact elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. Various studies on related purine derivatives have utilized HRMS to confirm their calculated elemental compositions. jst.go.jprsc.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze complex mixtures, identify components, and determine the purity of a sample. In the context of synthesizing this compound, LC-MS would be used to monitor the reaction progress and confirm the presence of the desired product. uj.edu.pl

Interactive Data Table: Predicted Mass Spectrometry Data Below is a table of predicted mass spectrometry values for the target compound.

Ion Type Formula Calculated Mass (m/z)
[M+H]⁺ C₇H₉N₄O⁺ 165.0771

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for the isolation of pure compounds from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For this compound, an analytical HPLC method would be developed to determine its purity. A pure sample would exhibit a single major peak at a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate). The purity is typically assessed by the area percentage of the main peak. acs.orgnih.gov Preparative HPLC can be employed to isolate the pure compound from synthesis byproducts. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle size columns, leading to higher resolution, faster run times, and greater sensitivity. UPLC is particularly useful for analyzing complex samples and for high-throughput purity screening. A UPLC method for this compound would offer a rapid and precise assessment of its purity, often in under a few minutes. nih.govmdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a compound. beilstein-journals.org For the synthesis of this compound, TLC would be used to compare the reaction mixture to the starting materials and identify the formation of the product. The compound would have a specific retention factor (Rƒ) value on the TLC plate, which depends on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) used. A pure compound should ideally appear as a single spot on the TLC plate. acs.orgmdpi.com

Interactive Data Table: Chromatographic Parameters This table outlines typical parameters used in chromatographic analysis.

Technique Stationary Phase Typical Mobile Phase Detection Purpose
HPLC C18 Reverse Phase Acetonitrile/Water Gradient UV (e.g., 254 nm) Purity Assessment, Quantification, Isolation
UPLC C18 Reverse Phase Acetonitrile/Water Gradient UV, MS High-Throughput Purity, Analysis

| TLC | Silica Gel F254 | Dichloromethane/Methanol (B129727) | UV Light (254 nm) | Reaction Monitoring, Purity Check |

Future Directions and Research Perspectives

Rational Design and Synthesis of Next-Generation 8-Methoxy-7-methyl-7H-purine Analogs

The rational design of next-generation analogs of this compound will be pivotal in unlocking its full therapeutic potential. This approach moves beyond traditional trial-and-error methods, focusing on a deep understanding of the target biology to inform molecular design. rsc.org A key strategy involves the structure-based design of analogs targeting specific enzymes or receptors. For instance, purine (B94841) scaffolds are known to be effective scaffolds for the development of cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators in multiple oncogenic signaling pathways. researchgate.netnih.gov By utilizing computer-aided drug design techniques, new analogs can be designed to optimize interactions with the ATP-binding pocket of kinases like CDK2. researchgate.netnih.gov

The synthesis of these rationally designed analogs can be achieved through various established and emerging synthetic methodologies. The introduction of the 7-methyl group on the purine ring is a critical step, as N7-alkylation often competes with N9-alkylation. Regioselective synthesis is therefore paramount. Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and selective preparation of N7- or N9-regioisomers of purine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtandfonline.comrsc.org The synthesis of 8-substituted purines can be accomplished through the ring closure of appropriately substituted pyrimidine (B1678525) precursors. rsc.orgnih.gov Microwave irradiation has also been shown to be effective in facilitating these ring-closure reactions. researchgate.net

A proposed synthetic pathway for generating a library of this compound analogs is outlined below:

StepDescriptionKey Considerations
1 Synthesis of a suitable 6-amino-5-nitropyrimidine precursor.Starting material availability and scalability.
2 Reduction of the nitro group to an amino group.Choice of reducing agent to avoid side reactions.
3 Cyclization to form the purine ring with a suitable C8 precursor.Reaction conditions to control regioselectivity.
4 Introduction of the methoxy (B1213986) group at the C8 position.Use of a suitable methoxylating agent and optimization of reaction conditions.
5 Regioselective methylation at the N7 position.Use of microwave-assisted synthesis or specific catalysts to favor N7-alkylation.
6 Diversification at other positions of the purine ring (e.g., C2 and C6).To explore structure-activity relationships (SAR).

This systematic approach to design and synthesis will enable the generation of a focused library of analogs for biological screening.

Exploration of Novel Biological Targets and Pathway Modulations

The purine scaffold is a versatile pharmacophore that can interact with a wide range of biological targets. While the specific targets of this compound are yet to be fully elucidated, its structural features suggest several promising avenues for investigation.

Anticancer Activity: As previously mentioned, purine analogs are well-established as inhibitors of CDKs. researchgate.netacs.org The 7-methylpurine scaffold, in particular, has been explored for its potential as an anticancer agent. nih.gov Analogs of this compound should be screened against a panel of kinases, with a particular focus on CDKs, to assess their potential as cell cycle inhibitors.

Antiviral Activity: Many purine and pyrimidine analogs have been developed as antiviral agents, primarily by targeting viral polymerases or other enzymes essential for viral replication. ekb.egacs.orgtandfonline.com The structural similarity of this compound to endogenous purines makes it a candidate for investigation as an antiviral agent against a range of viruses, including influenza and coronaviruses. nih.govacs.org

Immunomodulatory Effects: Recent studies have highlighted the immunomodulatory properties of adenosine (B11128) analogs. embopress.org These compounds can interact with adenosine receptors, such as A2AR, and modulate immune responses. embopress.org Given its structural resemblance to adenosine, this compound and its derivatives should be evaluated for their effects on immune cells and their potential to act as immunomodulatory agents.

The following table summarizes potential biological targets for this compound based on the activities of related purine analogs:

Therapeutic AreaPotential Biological Target(s)Rationale
Oncology Cyclin-Dependent Kinases (e.g., CDK2)Purine scaffold is a known ATP-mimetic. researchgate.netacs.org
Other Kinases (e.g., Src, Abl)Broad applicability of the purine core in kinase inhibition. mdpi.com
Virology Viral Polymerases (e.g., RNA-dependent RNA polymerase)Nucleoside/nucleobase analogs can act as chain terminators or inhibitors. ekb.egacs.org
Viral ProteasesPotential for allosteric or direct inhibition.
Immunology Adenosine Receptors (e.g., A2AR)Structural similarity to adenosine suggests potential for receptor modulation. embopress.org

Implementation of Green Chemistry Principles in Synthetic Methodologies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of this compound and its analogs presents several opportunities for the implementation of greener practices.

Key principles of green chemistry that can be applied include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.comrsc.orgresearchgate.netnih.gov

Microwave-assisted synthesis, in particular, has been successfully applied to the synthesis of various purine derivatives, offering significant advantages in terms of speed and efficiency. tandfonline.comrsc.orgresearchgate.netnih.gov Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, also represent a green approach to the synthesis of substituted purines. nih.gov

Integration of Advanced Computational Approaches for Accelerated Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into drug-receptor interactions. For this compound, a multi-faceted computational approach can significantly accelerate the discovery of potent and selective analogs.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs within the active site of potential biological targets. researchgate.net This information can guide the design of new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.netbasicmedicalkey.com 3D-QSAR models can provide detailed insights into the structural features that are crucial for activity, guiding the optimization of lead compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govnih.govspringernature.comfrontiersin.org This can help to assess the stability of the ligand-protein complex and to identify key interactions that contribute to binding.

The integration of these computational approaches can create a powerful in silico platform for the design and optimization of this compound analogs, prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and costly experimental screening.

Emerging Analytical Technologies for Enhanced Characterization

The unambiguous characterization of novel compounds and their metabolites is crucial for their development as therapeutic agents. Several advanced analytical techniques are available for the detailed characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for the structural elucidation of purine analogs. researchgate.netemerypharma.com 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of atoms within the molecule and to differentiate between isomers. huji.ac.ilnih.gov For example, the distinction between N7- and N9-isomers of purines can be challenging, and 2D NMR is a powerful tool for this purpose. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a compound. nih.gov Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a highly sensitive and selective technique for the quantification of purine derivatives in biological matrices. mdpi.comresearchgate.netglsciences.comnih.govnih.gov This is crucial for pharmacokinetic and metabolic studies.

The following table outlines the expected analytical data for this compound, based on the analysis of similar purine derivatives. It is important to note that these are predicted values and would require experimental verification.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the purine ring protons (H-2 and H-6), the methyl group protons, and the methoxy group protons. The chemical shifts would be indicative of the electronic environment of these protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the purine ring carbons and the methyl and methoxy carbons.
HRMS An accurate mass measurement that corresponds to the molecular formula C₇H₈N₄O.
LC-MS/MS A specific precursor-to-product ion transition that can be used for selective detection and quantification.

The application of these advanced analytical techniques will be essential for the comprehensive characterization of this compound and its analogs, ensuring their identity, purity, and stability throughout the drug discovery and development process.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-Methoxy-7-methyl-7H-purine in laboratory settings?

  • Methodological Answer : Strict adherence to safety codes is critical. Key precautions include:

  • Prevention : Use inert gas (e.g., nitrogen) for handling, avoid ignition sources (P210, P211), and store in airtight containers (P233, P404) .
  • Personal Protection : Wear gloves, goggles, and flame-resistant clothing (P280, P283) .
  • Storage : Keep in cool, dry conditions (P235, P410) and separate from oxidizers (P220) .
  • Spill Management : Use spark-proof tools (P242) and avoid water contact due to reactivity (H261) .

Q. What spectroscopic methods are commonly employed to characterize this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : The compound exhibits absorption maxima at 210 nm (log ε 4.2), 246 nm (log ε 3.6), and 284 nm (log ε 3.9) in methanol, useful for purity assessment .
  • IR Spectroscopy : Key peaks include C-O (methoxy group) and C-N (purine ring) stretches. For example, IR data from similar purine derivatives show bands near 1650–1700 cm⁻¹ for carbonyl groups .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Chromatographic Purity : Use HPLC or TLC (e.g., Rf = 0.5 in solvent systems like ethyl acetate/hexane) .
  • Mass Spectrometry : Confirm molecular weight (C₇H₉N₅O₂, 195.18 g/mol) via high-resolution MS .

Advanced Research Questions

Q. How can researchers mitigate decomposition risks during synthesis of this compound derivatives?

  • Methodological Answer :

  • Controlled Conditions : Use low temperatures (<50°C) and inert atmospheres (P231) to prevent oxidation .
  • Side Reaction Management : Monitor for byproducts like 6,8-dihydroxy-7-methylpurine (observed in photochemical degradation) via LC-MS .
  • Yield Optimization : Employ stepwise purification (e.g., column chromatography) as described in analogous purine syntheses .

Q. What strategies improve isolation of this compound from marine organisms like Symplegma rubra?

  • Methodological Answer :

  • Extraction : Use methanol or ethanol for initial extraction, followed by partitioning with dichloromethane .
  • Chromatography : Reverse-phase HPLC with UV detection at 284 nm maximizes recovery .
  • Stability Considerations : Avoid aqueous buffers during isolation due to water reactivity (H261) .

Q. How does the substitution pattern (methoxy and methyl groups) influence the compound’s photochemical reactivity?

  • Methodological Answer :

  • Mechanistic Insights : The methoxy group at position 8 stabilizes the purine ring via electron donation, reducing photodegradation compared to hydroxyl analogs. However, methyl at position 7 increases susceptibility to radical-mediated side reactions .
  • Experimental Validation : Irradiation under UV light (254 nm) in methanol generates 7-methylxanthine as a primary photoproduct, identifiable via NMR and HPLC .

Q. What analytical approaches resolve contradictions between the compound’s water reactivity and its natural occurrence in marine environments?

  • Methodological Answer :

  • Matrix Effects : In marine organisms, the compound may be stabilized by binding to proteins or lipids, reducing direct water contact .
  • Simulation Studies : Test stability in saline buffers with biomimetic additives (e.g., albumin) to replicate natural conditions .

Key Notes

  • Safety : Prioritize inert gas use (P231) and avoid aqueous workups unless stabilized .
  • Contradictions : Natural occurrence in marine organisms () contrasts with lab reactivity ( ), suggesting environmental stabilization mechanisms.
  • Methodological Rigor : Follow IUPAC guidelines for nomenclature and spectroscopic reporting () .

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